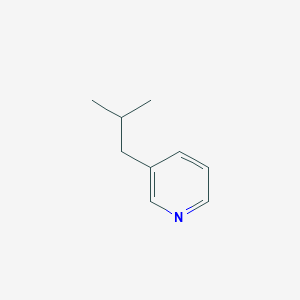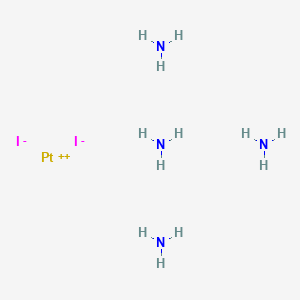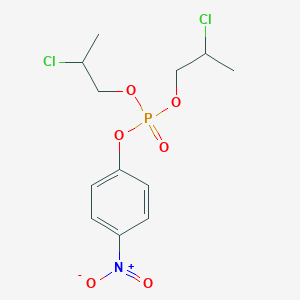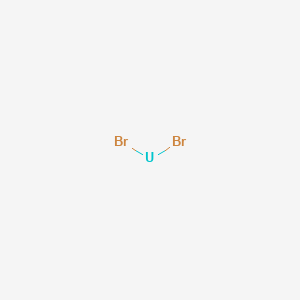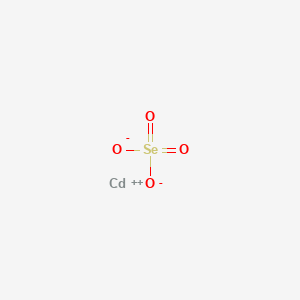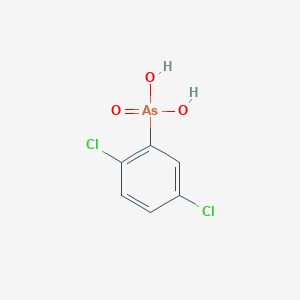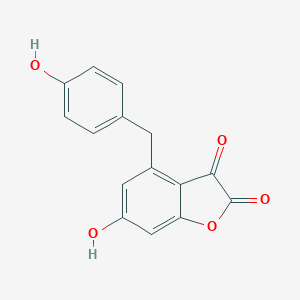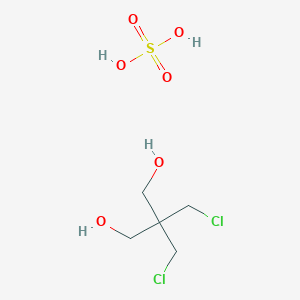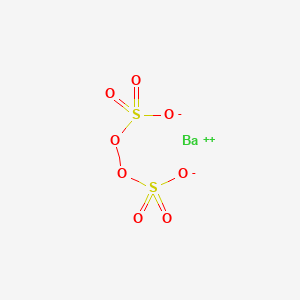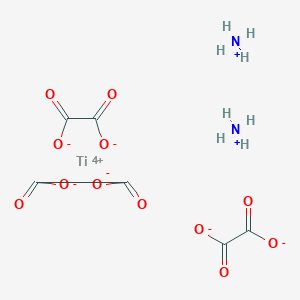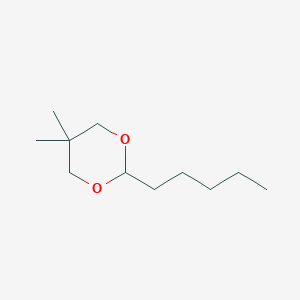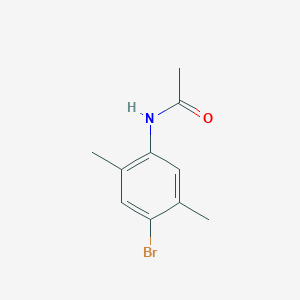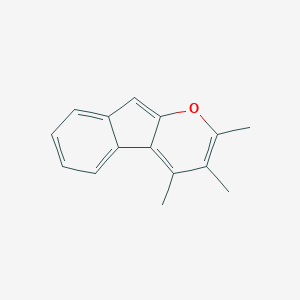
4,5,6-Trimethyl-2,3-benzoxalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethyl-2,3-benzoxalene (TMB) is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. TMB is a highly fluorescent molecule that has been used as a fluorescent probe for various biological and chemical analyses.
Wirkmechanismus
The mechanism of action of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the excited state, 4,5,6-Trimethyl-2,3-benzoxalene undergoes a proton transfer from the hydroxyl group to the nitrogen atom, resulting in the formation of a highly fluorescent tautomer. The fluorescence intensity of 4,5,6-Trimethyl-2,3-benzoxalene is highly dependent on the polarity of the surrounding environment, making it an excellent probe for the detection of various biological and chemical molecules.
Biochemische Und Physiologische Effekte
4,5,6-Trimethyl-2,3-benzoxalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, 4,5,6-Trimethyl-2,3-benzoxalene has been shown to have some antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5,6-Trimethyl-2,3-benzoxalene is its high fluorescence quantum yield, which makes it an excellent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene is also relatively easy to synthesize and purify, making it a cost-effective probe. However, one of the limitations of 4,5,6-Trimethyl-2,3-benzoxalene is its sensitivity to pH changes, which may affect its fluorescence intensity.
Zukünftige Richtungen
There are several potential future directions for the study of 4,5,6-Trimethyl-2,3-benzoxalene. One potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific biomolecules, such as cancer biomarkers. Another potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific chemical species, such as environmental pollutants. Additionally, the use of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe in various imaging techniques, such as confocal microscopy, is an area of active research.
Synthesemethoden
4,5,6-Trimethyl-2,3-benzoxalene can be synthesized by a simple one-step procedure from 2,4,6-trimethylphenol and oxalic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The yield of 4,5,6-Trimethyl-2,3-benzoxalene is usually high, and the product can be easily purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trimethyl-2,3-benzoxalene has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4,5,6-Trimethyl-2,3-benzoxalene is as a fluorescent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene has been used as a probe for the detection of DNA, RNA, proteins, and other biomolecules. 4,5,6-Trimethyl-2,3-benzoxalene has also been used as a probe for the detection of various chemical species, such as metal ions and reactive oxygen species.
Eigenschaften
CAS-Nummer |
10435-68-4 |
|---|---|
Produktname |
4,5,6-Trimethyl-2,3-benzoxalene |
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3 |
InChI-Schlüssel |
RQRZTEYZJZHKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Kanonische SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Andere CAS-Nummern |
10435-68-4 |
Synonyme |
4,5,6-Trimethyl-2,3-benzoxalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



